Enrofloxacin-d5 is a deuterated form of enrofloxacin, a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. [] It is primarily utilized as an internal standard in analytical chemistry techniques, particularly in chromatography and mass spectrometry, for the accurate quantification of enrofloxacin in various matrices. [, , ] Enrofloxacin-d5 serves as a valuable tool in food safety testing, environmental monitoring, and pharmacokinetic studies. [, , , ]
Enrofloxacin-d5 is classified as a synthetic antibiotic belonging to the fluoroquinolone class. It is primarily sourced through chemical synthesis methods involving the alkylation of iodoethane-d5 and ciprofloxacin, which is a precursor compound. This classification places it within the broader category of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication.
The synthesis of enrofloxacin-d5 involves several key steps:
This method has been noted for its high yield and reproducibility, making it suitable for large-scale production .
Enrofloxacin-d5 retains the core structure of enrofloxacin but with deuterium substitutions. The molecular formula is , where five hydrogen atoms are replaced by deuterium isotopes.
The structural representation includes:
The deuterium labeling improves the compound's detection in analytical methods without altering its biological activity significantly.
Enrofloxacin-d5 participates in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
These reactions are critical for understanding its behavior in biological systems and during analytical procedures .
The mechanism of action for enrofloxacin-d5 mirrors that of enrofloxacin, functioning primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and transcription processes, leading to bacterial cell death. The presence of deuterium does not significantly alter this mechanism but aids in precise quantification during analytical assessments.
Data indicates that fluoroquinolones exhibit bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria, making them effective in treating infections in veterinary medicine .
Enrofloxacin-d5 exhibits several notable physical and chemical properties:
These properties are crucial for its application in analytical methodologies such as high-performance liquid chromatography coupled with mass spectrometry .
Enrofloxacin-d5 is primarily utilized as an internal standard in analytical chemistry for:
Enrofloxacin-d5 (1-Cyclopropyl-7-[4-(ethyl-d5)-1-piperazinyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a deuterated isotopologue of the fluoroquinolone antibiotic enrofloxacin. Its molecular formula is C₁₉H₁₇D₅FN₃O₃, with a molecular weight of 364.43 g/mol [4]. The deuterium atoms are strategically incorporated as a pentadeuterated ethyl group (-CD₂CD₃) attached to the piperazinyl nitrogen at the C7 position of the quinolone core [5] [7]. This labeling site was selected because metabolic studies show the ethyl group is a primary site of oxidative metabolism in non-deuterated enrofloxacin. The SMILES notation (O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N4CCN(C([2H])([2H])C([2H])([2H])[2H])CC4)=C3)C1=O
) explicitly defines the deuterium positions [10]. Nuclear Magnetic Resonance (¹H NMR) spectra confirm the absence of proton signals in the ethyl moiety, validating the isotopic purity [6].
Table 1: Isotopic Labeling Sites in Enrofloxacin-d5
Position | Chemical Group | Isotope Substitution | Biological Significance |
---|---|---|---|
N4-Piperazinyl | Ethyl group (-CH₂CH₃) | -CD₂CD₃ (d₅) | Targets primary oxidative metabolism site |
Quinoline core | Carboxylic acid | None | Maintains original pharmacophore activity |
C6 | Fluorine | None | Preserves essential antibacterial properties |
The synthesis of Enrofloxacin-d5 follows a multi-step route optimized for isotopic integrity and yield, as detailed in Patent CN108675959A [2]:
Critical optimization strategies include:
Table 2: Key Reaction Parameters in Enrofloxacin-d5 Synthesis
Step | Reagents/Conditions | Yield | Isotopic Purity |
---|---|---|---|
Ethylpiperazine-d5 | 1-Bromoethane-d₃, Pd₂(dba)₃, BINAP, Cs₂CO₃, 80°C | 90% | >99.5% D-incorporation |
Quinolone Coupling | Ethyl 7-chloro-quinolone, DMF, 110°C | 85% | >99.8% |
Ester Hydrolysis | NaOH (aq.), HCl precipitation | 95% | >99.8% |
Enrofloxacin-d5 exhibits exceptional isotopic stability under standard storage and analytical conditions:
Deuteration minimally alters physicochemical properties due to deuterium’s similar atomic radius to hydrogen. Key comparisons include:
Table 3: Comparative Physicochemical Properties
Property | Enrofloxacin | Enrofloxacin-d5 | Analytical Method |
---|---|---|---|
Molecular Weight | 359.40 g/mol | 364.43 g/mol | High-resolution MS |
pKa (carboxylic acid) | 6.0 | 6.0 | Capillary electrophoresis |
log P (octanol-water) | 1.48 | 1.52 | Shake-flask HPLC-UV |
λmax (UV) | 278 nm | 278 nm | UV-Vis spectroscopy |
Solubility (H₂O, pH 7) | 0.14 mg/mL | 0.14 mg/mL | OECD 105 dissolution test |
Melting Point | 220–224°C (dec.) | 221–225°C (dec.) | Differential Scanning Calorimetry |
The primary functional divergence lies in metabolic stability: Hepatic microsomal studies show a 2.5-fold reduction in oxidative metabolism for the deuterated ethyl group, attributed to the kinetic isotope effect (KIE) [6]. This property is exploited not for therapeutic enhancement but as a tracer for distinguishing administered enrofloxacin from its deuterated analog in mass spectrometry [6] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3